3,4-Dimethyl-5-nitropyridine
Overview
Description
3,4-Dimethyl-5-nitropyridine is an organic compound with the molecular formula C7H8N2O2. It belongs to the class of nitropyridines, which are pyridine derivatives containing a nitro group.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Dimethyl-5-nitropyridine can be synthesized through the nitration of 3,4-dimethylpyridine. The nitration process typically involves the use of nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled conditions to ensure the selective introduction of the nitro group at the desired position on the pyridine ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethyl-5-nitropyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as ammonia or amines in the presence of a base are typically used for nucleophilic substitution reactions.
Major Products Formed
Reduction: The major product formed is 3,4-dimethyl-5-aminopyridine.
Substitution: Depending on the nucleophile used, various substituted pyridines can be formed.
Scientific Research Applications
3,4-Dimethyl-5-nitropyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Derivatives of this compound are explored for their potential use in drug development.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4-Dimethyl-5-nitropyridine involves its interaction with specific molecular targets. For example, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group plays a crucial role in these interactions, often undergoing reduction or substitution reactions that modulate the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
3-Nitropyridine: Similar in structure but lacks the methyl groups at positions 3 and 4.
4-Nitropyridine: Similar but with the nitro group at the 4-position instead of the 5-position.
2,4-Dimethyl-5-nitropyridine: Similar but with an additional methyl group at the 2-position.
Uniqueness
3,4-Dimethyl-5-nitropyridine is unique due to the presence of both methyl groups and the nitro group, which confer distinct chemical properties. These structural features influence its reactivity and make it suitable for specific applications that other nitropyridines may not be able to fulfill .
Properties
IUPAC Name |
3,4-dimethyl-5-nitropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-5-3-8-4-7(6(5)2)9(10)11/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBGDWMNIMXOAHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=C1C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70496633 | |
Record name | 3,4-Dimethyl-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70496633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65169-36-0 | |
Record name | 3,4-Dimethyl-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70496633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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